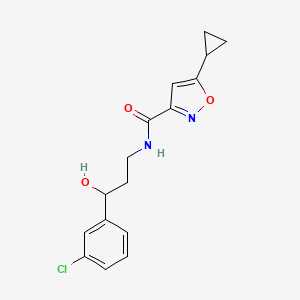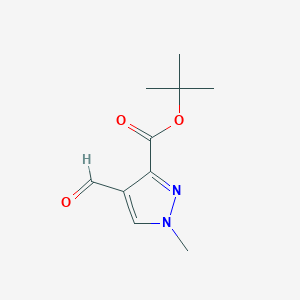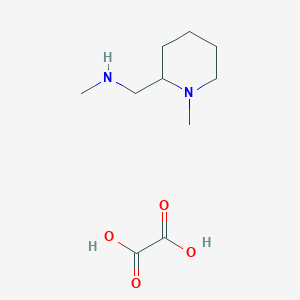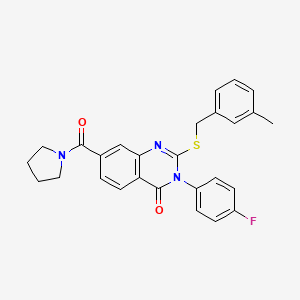
3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine, also known as FMA, is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. FMA belongs to the class of azetidine-based compounds, which have been shown to have various biological activities.
作用機序
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase and acetylcholinesterase. These effects may contribute to the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, in immune cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides in neuronal cells. In vivo studies have shown that this compound has anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its application in certain assays.
将来の方向性
There are several future directions for research on 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its effects on other signaling pathways in cells, such as those involved in cell proliferation and apoptosis. Additionally, the development of new synthetic methods for this compound may lead to the discovery of novel analogs with improved properties.
合成法
The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine involves the reaction of 4-methoxy-3-methylphenylsulfonyl chloride with 4-fluorophenylsulfonyl azide in the presence of a base, followed by the addition of sodium hydride and 1,3-dibromopropane. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
3-((4-Fluorophenyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)azetidine has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methoxy-3-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-12-9-15(7-8-17(12)24-2)26(22,23)19-10-16(11-19)25(20,21)14-5-3-13(18)4-6-14/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQSGXQZBHSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)


![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)
![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)
![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)
![N-(4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2620385.png)
![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2620389.png)
